molecular formula C15H22BrClN2O2 B1382265 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol CAS No. 1704074-16-7

2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol

Cat. No.: B1382265
CAS No.: 1704074-16-7
M. Wt: 377.7 g/mol
InChI Key: HYEMALYGJIBWIN-UHFFFAOYSA-N
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Description

2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol is a chemical compound belonging to the class of piperazine derivatives. This compound is characterized by the presence of a bromo-chlorophenoxy group attached to a piperazine ring, which is further linked to an ethanol moiety. It has garnered interest in various fields due to its potential therapeutic applications and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 1,3-dibromopropane.

    Ether Formation: 4-bromo-2-chlorophenol reacts with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(4-bromo-2-chlorophenoxy)propane.

    Piperazine Introduction: The intermediate 3-(4-bromo-2-chlorophenoxy)propane is then reacted with piperazine to form 4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazine.

    Ethanol Addition: Finally, the compound is treated with ethylene oxide to introduce the ethanol group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include:

    Temperature Control: Maintaining optimal temperatures during each reaction step to prevent side reactions.

    Purification: Using techniques such as recrystallization and chromatography to purify the final product.

    Catalysts and Reagents: Employing efficient catalysts and reagents to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)acetaldehyde or 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)acetic acid.

    Reduction: Formation of 2-(4-(3-(4-hydroxyphenoxy)propyl)piperazin-1-yl)ethanol.

    Substitution: Formation of 2-(4-(3-(4-azidophenoxy)propyl)piperazin-1-yl)ethanol or 2-(4-(3-(4-mercaptophenoxy)propyl)piperazin-1-yl)ethanol.

Scientific Research Applications

2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to and modulating the activity of certain receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-(4-Chlorophenoxy)propyl)piperazin-1-yl)ethanol
  • 2-(4-(3-(4-Bromo-2-fluorophenoxy)propyl)piperazin-1-yl)ethanol
  • 2-(4-(3-(4-Bromo-2-methylphenoxy)propyl)piperazin-1-yl)ethanol

Uniqueness

2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol is unique due to the presence of both bromo and chloro substituents on the phenoxy group. This dual halogenation can influence its reactivity and interactions with biological targets, potentially offering distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

2-[4-[3-(4-bromo-2-chlorophenoxy)propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrClN2O2/c16-13-2-3-15(14(17)12-13)21-11-1-4-18-5-7-19(8-6-18)9-10-20/h2-3,12,20H,1,4-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEMALYGJIBWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=C(C=C(C=C2)Br)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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